molecular formula C25H24ClN3O4 B11628068 5-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11628068
M. Wt: 465.9 g/mol
InChI Key: RJFQNQNBZGUGOC-UHFFFAOYSA-N
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Description

5-({1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines indole, diazinane, and phenoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps. The process starts with the preparation of the indole derivative, followed by the introduction of the phenoxyethyl group. The final step involves the formation of the diazinane ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions

5-({1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-({1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-({1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C25H24ClN3O4

Molecular Weight

465.9 g/mol

IUPAC Name

5-[[1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C25H24ClN3O4/c1-15-13-17(9-10-21(15)26)33-12-11-29-16(2)19(18-7-5-6-8-22(18)29)14-20-23(30)27(3)25(32)28(4)24(20)31/h5-10,13-14H,11-12H2,1-4H3

InChI Key

RJFQNQNBZGUGOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C(=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)N(C4=O)C)C)C)Cl

Origin of Product

United States

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